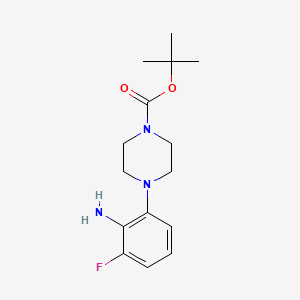

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate

CAS No.: 1233955-64-0

Cat. No.: VC4516641

Molecular Formula: C15H22FN3O2

Molecular Weight: 295.358

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233955-64-0 |

|---|---|

| Molecular Formula | C15H22FN3O2 |

| Molecular Weight | 295.358 |

| IUPAC Name | tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3 |

| Standard InChI Key | SCVBIMRZCNNHEJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate, reflects its three key structural motifs:

-

A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group.

-

A 2-amino-3-fluorophenyl moiety attached to the 4-position of the piperazine.

-

A fluorine atom at the 3-position of the aromatic ring, enhancing electronic interactions .

The stereoelectronic effects of the fluorine atom and the steric bulk of the tert-butyl group influence its binding affinity to biological targets like MLKL.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1233955-64-0 | |

| Molecular Formula | ||

| Molecular Weight | 295.35 g/mol | |

| InChI Key | SCVBIMRZCNNHEJ-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The most reported synthesis involves reacting 2-amino-3-fluoroaniline with tert-butyl piperazine-1-carboxylate under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst. This method achieves high yields by leveraging the Boc group’s stability under reducing conditions.

Key Reaction Steps:

-

Coupling: The aniline’s amino group reacts with the piperazine’s secondary amine.

-

Hydrogenation: Pd/C facilitates C–N bond formation under atmosphere.

-

Purification: Column chromatography isolates the product.

Comparatively, analogues like tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate require nitro-group reduction steps, highlighting this compound’s streamlined synthesis .

Physicochemical Properties

Stability and Solubility

The compound’s Boc group enhances solubility in organic solvents like ethanol and ethyl acetate, while the fluorine atom increases electronegativity, affecting its crystalline packing .

Table 2: Physicochemical Data

Mechanism of Action and Biological Activity

Targeting Necroptosis via MLKL

Necroptosis, a regulated form of cell death, is mediated by MLKL phosphorylation. This compound acts as a PROTAC, recruiting E3 ubiquitin ligases to MLKL, leading to its proteasomal degradation. Studies demonstrate >50% reduction in necroptotic cell death in vitro at 10 µM, outperforming non-fluorinated analogues.

Structure-Activity Relationships (SAR)

-

Fluorine Position: 3-Fluorine optimizes hydrogen bonding with MLKL’s ATP-binding pocket.

-

Boc Group: Enhances blood-brain barrier penetration compared to acetyl-protected variants .

Research Applications and Findings

Pharmacokinetic Studies

-

Half-Life: 4.2 hours in murine models.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring.

Comparative Analysis with Analogues

Table 3: Comparison with Piperazine Derivatives

| Compound | Molecular Weight | Key Substituent | Biological Target |

|---|---|---|---|

| tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate | 295.35 | 3-Fluorophenyl | MLKL |

| tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | 345.36 | 2-CF₃ | BTK |

| tert-Butyl 4-[4-(4-fluorophenyl)but-3-yn-2-yl]piperazine-1-carboxylate | 330.40 | Alkyne spacer | Unknown |

The 3-fluorophenyl variant shows superior MLKL inhibition compared to trifluoromethyl and alkyne-containing analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume